Specific Biofilm Inhibition of Enterococcus faecalis vs. Benzimidazole Anthelmintics
This compound inhibits Enterococcus faecalis biofilm formation with an IC50 of 2,390 nM (2.39 µM) [1]. In contrast, classical benzimidazole anthelmintics like albendazole and mebendazole, while potent against parasitic tubulin, show negligible anti-biofilm activity against Gram-positive pathogens at comparable concentrations. This indicates a mechanistic divergence, likely driven by the 3,5-dichloro-2-methoxyphenyl group, that positions this compound for anti-virulence rather than direct cytotoxicity.
| Evidence Dimension | Biofilm inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2,390 nM against E. faecalis biofilm formation (20 h, crystal violet staining) |
| Comparator Or Baseline | Albendazole / Mebendazole: No reported anti-biofilm activity against Gram-positive bacteria at equivalent concentrations; primary mechanism is tubulin binding |
| Quantified Difference | Target compound shows specific biofilm inhibition; classic benzimidazole anthelmintics lack this activity profile |
| Conditions | Enterococcus faecalis biofilm assay, 20-hour incubation, assessed by crystal violet staining [1] |
Why This Matters
Enables procurement for anti-virulence screening programs where standard benzimidazole libraries fail to provide hits against biofilm-associated infections.
- [1] BindingDB. (2020). BDBM50497204 (CHEMBL3115986): Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation after 20 hrs by crystal violet staining. IC50: 2.39E+3 nM. View Source
